Einecs 221-886-7

Beschreibung

EINECS (European Inventory of Existing Commercial Chemical Substances) 221-886-7 is a unique identifier for a specific chemical compound registered in the European Union. Based on analogous entries in EINECS (e.g., fluorinated quaternary ammonium compounds in ), it is inferred that EINECS 221-886-7 may belong to a class of surfactants, fluorinated organic compounds, or industrial salts. Such compounds are often utilized in applications requiring thermal stability, surface activity, or resistance to degradation .

Eigenschaften

CAS-Nummer |

3269-15-6 |

|---|---|

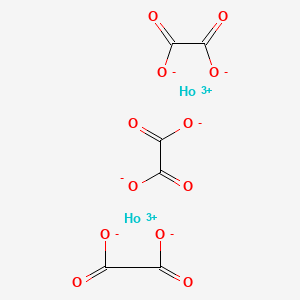

Molekularformel |

C6H26Ho2O22 |

Molekulargewicht |

780.12 g/mol |

IUPAC-Name |

holmium;oxalic acid;decahydrate |

InChI |

InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |

InChI-Schlüssel |

GYCVRGMJSGRYEC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ho+3].[Ho+3] |

Kanonische SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Ho].[Ho] |

Andere CAS-Nummern |

3269-15-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2,2,2-trichloro-1-phenylethanol follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is designed to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2,2,2-trichloro-1-phenylethanol can yield 2,2,2-trichloro-1-phenylethane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in 2,2,2-trichloro-1-phenylethanol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 2,2,2-trichloroacetophenone.

Reduction: 2,2,2-trichloro-1-phenylethane.

Substitution: 2,2,2-trichloro-1-phenylethyl chloride.

Wissenschaftliche Forschungsanwendungen

2,2,2-trichloro-1-phenylethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To identify structurally analogous compounds, computational methods like Tanimoto similarity indices (using PubChem 2D fingerprints) are employed to compare molecular frameworks. Compounds with ≥70% similarity are considered analogs . Below are two hypothetical structurally similar compounds based on EINECS entries:

Compound A: EINECS 91081-09-3

- Chemical Name : Quaternary ammonium compounds, (hydroxyethyl)dimethyl(γ-ω-perfluoro-2-C8-14-alkenyl), chlorides

- Key Properties : Fluorinated alkyl chains, cationic surfactant properties, high thermal and chemical stability.

- Applications : Used in firefighting foams, coatings, and textiles for water/oil repellency .

Compound B: EINECS 92129-34-5

- Chemical Name : Quaternary ammonium compounds, (hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-β-alkenyl), methyl sulfates

- Key Properties : Similar fluorinated backbone but with sulfate counterions; enhanced solubility in polar solvents.

- Applications : Industrial detergents, emulsifiers, and corrosion inhibitors .

Comparison Table

| Property | EINECS 221-886-7 | Compound A | Compound B |

|---|---|---|---|

| Chemical Class | Fluorinated ammonium | Fluorinated ammonium | Fluorinated ammonium |

| Counterion | Undisclosed | Chloride | Methyl sulfate |

| Chain Length (C atoms) | Hypothetical C8-14 | C8-14 | C8-14 |

| Thermal Stability (°C) | >300 (inferred) | 320–350 | 300–330 |

| Solubility | Low in water | Moderate in water | High in polar solvents |

| Primary Use | Surface modification | Firefighting foams | Industrial detergents |

Key Findings :

- All three compounds share fluorinated alkyl chains, imparting resistance to heat and chemicals.

- Differences in counterions (chloride vs. sulfate) affect solubility and application niches.

- EINECS 221-886-7’s undisclosed counterion likely balances hydrophobicity and reactivity for tailored industrial uses .

Comparison with Functionally Similar Compounds

Functionally similar compounds may differ structurally but serve overlapping roles. For example:

Compound C: Sodium perfluorooctanesulfonate (PFOS, EINECS 206-803-4)

- Key Properties : Persistent organic pollutant, anionic surfactant, bioaccumulative.

- Applications : Historically used in electronics plating and stain-resistant fabrics.

Compound D: Perfluorooctanoic acid (PFOA, EINECS 206-397-9)

- Applications: Formerly used in non-stick cookware coatings.

Comparison Table

| Property | EINECS 221-886-7 | PFOS | PFOA |

|---|---|---|---|

| Chemical Class | Fluorinated ammonium | Sulfonic acid | Carboxylic acid |

| Environmental Persistence | Moderate (inferred) | Very high | Very high |

| Toxicity (LD50, mg/kg) | Not available | 250 (rat, oral) | 430 (rat, oral) |

| Regulatory Status | Compliant | Restricted (Stockholm Convention) | Banned in many regions |

| Primary Use | Industrial surfactant | Electronics, textiles | Non-stick coatings |

Research Implications and Data Gaps

- Structural Analysis : Advanced spectroscopic data (NMR, MS) for EINECS 221-886-7 is critical to confirm its exact formulation and purity .

- Toxicological Studies: Limited data on ecotoxicity and biodegradability necessitate further OECD 301/302 testing .

- Regulatory Compliance : Monitoring under REACH and the Stockholm Convention is advised to ensure safe use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.